6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279423
InChI: InChI=1S/C14H12ClNO5S/c15-8-1-2-12-10(5-8)11(17)6-13(21-12)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)
SMILES:
Molecular Formula: C14H12ClNO5S
Molecular Weight: 341.8 g/mol

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16279423

Molecular Formula: C14H12ClNO5S

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C14H12ClNO5S
Molecular Weight 341.8 g/mol
IUPAC Name 6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C14H12ClNO5S/c15-8-1-2-12-10(5-8)11(17)6-13(21-12)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)
Standard InChI Key DYGLQKPRGAWMMK-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Introduction

"6-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide" is a synthetic compound belonging to the chromene family, which is known for its diverse pharmacological properties. Chromenes have been extensively studied for their potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial activities. This specific compound combines a chromene scaffold with a sulfonamide group, which may enhance its biological activity.

Structural Overview

The chemical structure of this compound features:

  • Chromene core: A bicyclic system incorporating a benzopyran moiety.

  • Chlorine substitution: At the 6th position of the chromene ring, which may influence its electronic properties and biological activity.

  • Carboxamide group: Positioned at the 2nd carbon of the chromene ring.

  • Sulfonamide substitution: The dioxido-tetrahydrothiophene moiety is attached via an amide bond.

This unique combination of functional groups suggests potential applications as a bioactive molecule.

Synthesis

Although no direct synthesis route for this compound was identified in the provided sources, similar chromene derivatives are typically synthesized via multi-step reactions involving:

  • Formation of the chromene core: Using a three-component reaction involving salicylaldehyde, malononitrile, and an active methylene compound under basic conditions .

  • Functionalization: Introducing the chlorine atom at the desired position through halogenation.

  • Amide coupling: Attaching the sulfonamide group via amidation using appropriate reagents like carbodiimides or acyl chlorides.

Further experimental details would be required to confirm the exact synthesis protocol.

Anticancer Activity

Chromene derivatives are known to inhibit enzymes like topoisomerase and cytochrome P450, which are critical in cancer cell proliferation . The sulfonamide group in this compound could enhance its binding affinity to these targets due to its hydrogen-bonding capability.

Antimicrobial Potential

Sulfonamides are well-documented for their antimicrobial properties. This compound could exhibit activity against both Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways .

Analytical Characterization

Characterization techniques commonly used for compounds like this include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR to confirm chemical shifts corresponding to aromatic protons, amide hydrogens, and sulfonamide groups .

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns for structural confirmation .

  • Infrared Spectroscopy (IR):

    • To identify functional groups such as amides (C=O stretch) and sulfonamides (S=O stretch) .

Research Findings

PropertyObservations
Molecular WeightApproximate molecular weight based on structure: ~350–400 g/mol
SolubilityLikely soluble in polar solvents like DMSO or methanol
Predicted LogPModerate lipophilicity due to aromatic and polar functional groups
Binding AffinityPotential strong binding to enzyme active sites (e.g., lipoxygenase)
CytotoxicityLikely selective cytotoxicity against cancer cell lines based on analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator